molecular formula C21H29KN7O14P2 B009925 beta-Nicotinamide adenine dinucleotide, reduced dipotassium salt CAS No. 104809-32-7

beta-Nicotinamide adenine dinucleotide, reduced dipotassium salt

Cat. No. B009925
M. Wt: 704.5 g/mol
InChI Key: ZUPXXZAVUHFCNV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of NADH and its analogs has been extensively studied to understand its biochemical roles and interactions with enzymes. For instance, research has detailed the enzymatic properties of a reduced NADH-dependent glutamate synthase from Saccharomyces cerevisiae, emphasizing the enzyme's specificity for NADH and its substrates, showcasing the intricate relationship between NADH and cellular enzymes (Roon, Even, & Larimore, 1974). Additionally, studies have explored the synthesis and characterization of pyridine coenzyme analogues, including NADH analogs, to understand their redox potentials and enzymatic coenzyme properties (Kam, Malver, Marschner, & Oppenheimer, 1987).

Molecular Structure Analysis

The molecular structure of NADH plays a critical role in its function as a redox cofactor. Its structure allows for the acceptance and donation of electrons, which is crucial in the energy conversion processes within cells. The synthesis of specific NADH analogs has provided insights into the conformational preferences that contribute to their activity and interactions with enzymes, highlighting the significance of the molecular structure in its biological function (Pesnot, Kempter, Schemies, Pergolizzi, Uciechowska, Rumpf, Sippl, Jung, & Wagner, 2011).

Chemical Reactions and Properties

NADH is involved in numerous biochemical reactions, serving as a donor or acceptor of electrons. These reactions are essential for the synthesis and breakdown of molecules in metabolic pathways. The chemical properties of NADH, including its redox potential, allow it to play a pivotal role in energy metabolism, signaling, and enzymatic reactions within the cell.

Physical Properties Analysis

The physical properties of NADH, such as its absorption spectrum, are utilized in laboratory assays to measure its concentration in biological samples. The specific detection and quantitation methods for NADH and its oxidized form, NAD+, have been developed to assess cellular redox states, which are crucial for understanding metabolic health and disease states (Lu, Wang, Chen, Hui, & Rabinowitz, 2018).

Chemical Properties Analysis

The chemical properties of NADH, including its role in redox reactions and interaction with enzymes, are fundamental to its function in cellular metabolism. Studies have explored various aspects of these interactions, such as the enzyme-coenzyme interactions with different adenyl glycosyl bond conformations, to understand the versatility and specificity of NADH in biochemical processes (Lappi, Evans, & Kaplan, 1980).

Scientific Research Applications

  • Synthesis and Utility in Studies of Nicotinamide-dependent Enzymes :

    • McCracken et al. (2004) developed a modified method for the stereospecific synthesis of reduced R- and S-[4-3H] beta-nicotinamide adenine dinucleotide 2' phosphate (NADPH), improving yield and radioactivity for studies of nicotinamide-dependent enzymes (McCracken, Wang, & Kohen, 2004).
  • Skin Care Applications :

    • Otte et al. (2005) noted that nicotinamide acts as an antioxidant and is used in acne-prone skin care, with potential for treating other skin diseases and systemic therapy (Otte, Borelli, & Korting, 2005).
  • Therapeutic Potential in Aging and Neurodegenerative Diseases :

    • Verdin (2015) discussed how NAD+ supplementation may offer new therapeutic opportunities for aging and its associated disorders, especially neurodegenerative diseases (Verdin, 2015).
  • Role in Pancreatic Beta-cell Metabolism and Insulin Secretion :

    • Morgan et al. (2009) found that NAD(P)H oxidase activation is crucial in pancreatic beta-cell metabolism and insulin secretion. Its inhibition impairs glucose-stimulated insulin secretion and reduces glucose oxidation (Morgan et al., 2009).
  • Biomimetic Cofactors in Biocatalysis and Enzyme Engineering :

    • Zachos et al. (2019) developed nicotinamide cofactor biomimetics (NCBs) to mimic natural nicotinamide cofactors, enabling biocatalytic reactions and applications in biocatalysis, enzyme engineering, and biosensors (Zachos, Nowak, & Sieber, 2019).
  • Photochemical Applications :

    • Kiwi (1981) demonstrated the photochemical generation of reduced beta-nicotinamide adenine dinucleotide (NADH) in a homogeneous solution, utilizing the reducing potential of the photoredox intermediate Ru(bipy)3+ under continuous illumination (Kiwi, 1981).
  • Metabolic and Gene Expression Roles :

    • Bogan and Brenner (2013) emphasized the essential roles of NAD+ and its equivalents in metabolism, gene expression regulation, DNA repair, inflammation, intracellular trafficking, aging, and cell death (Bogan & Brenner, 2013).
  • Ineffectiveness in Cognitive Improvement in Dementia :

    • Rainer et al. (2000) concluded that oral NADH is unlikely to achieve cognitive improvements in dementia patients, and its effectiveness in dementia disorders remains inconclusive (Rainer et al., 2000).
  • Potential Role in Chronic Granulomatous Disease :

    • Baehner and Karnovsky (1968) suggested a link between chronic granulomatous disease and reduced nicotinamide-adenine dinucleotide oxidase deficiency in leukocytes, potentially causing metabolic abnormalities and decreased bactericidal activity (Baehner & Karnovsky, 1968).
  • Molecular Information Conversion via Self-Assembly :

    • Morikawa and Kimizuka (2012) showed that molecular information of redox coenzymes can be converted via self-assembly, resulting in distinct spectral and nanostructural characteristics (Morikawa & Kimizuka, 2012).

Future Directions

For further details, you can refer to relevant papers and scientific literature .

properties

InChI

InChI=1S/C21H29N7O14P2.K/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33;/h1,3-4,7-8,10-11,13-16,20-21,29-32H,2,5-6H2,(H2,23,33)(H,34,35)(H,36,37)(H2,22,24,25);
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUPXXZAVUHFCNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O.[K]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29KN7O14P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50585236
Record name PUBCHEM_16219751
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

704.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

beta-Nicotinamide adenine dinucleotide, reduced dipotassium salt

CAS RN

104809-32-7
Record name PUBCHEM_16219751
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name β-Nicotinamide adenine dinucleotide, reduced dipotassium salt
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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beta-Nicotinamide adenine dinucleotide, reduced dipotassium salt
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beta-Nicotinamide adenine dinucleotide, reduced dipotassium salt

Citations

For This Compound
3
Citations
J De Oliveira, MA Hort, ELG Moreira, V Glaser… - Neuroscience, 2011 - Elsevier
Convergent epidemiological, clinical, and experimental findings indicate that hypercholesterolemia contributes to the onset of Alzheimer's disease (AD)-like dementia, but the exact …
Number of citations: 104 www.sciencedirect.com
K Eyer, M Herger, SD Krämer, PS Dittrich - Pharmaceutical research, 2014 - Springer
… B, cyclosporine A, elacridar, ergotamine tartrate, lactate dehydrogenase (LD), loperamide hydrochloride (HCl), beta-nicotinamide adenine dinucleotide reduced dipotassium salt (NADH)…
Number of citations: 18 link.springer.com
E Katz, BE Fratto - Advances in Unconventional Computing: Volume 2 …, 2017 - Springer
Reversible logic gates, such as Feynman gate (Controlled NOT), Double Feynman gate, Toffoli gate and Peres gate, with 2-input/2-output and 3-input/3-output channels, were realized …
Number of citations: 14 link.springer.com

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